molecular formula C26H16BrNO3 B13148792 1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione CAS No. 923291-31-0

1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione

Cat. No.: B13148792
CAS No.: 923291-31-0
M. Wt: 470.3 g/mol
InChI Key: ZNBLVRSEUJZVIA-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione is a complex organic compound that features a biphenyl group linked to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the biphenyl and anthracene-9,10-dione intermediates. One common synthetic route includes:

    Formation of the Biphenyl Intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of the Biphenyl Group to Anthracene-9,10-dione: The biphenyl intermediate is then reacted with anthracene-9,10-dione under conditions that promote nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Bromination and Amination: The final steps involve bromination of the anthracene core, followed by amination to introduce the amino group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroxyanthracene.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate and a polar aprotic solvent.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxyanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione has several applications in scientific research:

    Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Photochemistry: Its ability to absorb and emit light at specific wavelengths is useful in the development of photochemical sensors and devices.

    Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential lead compound for drug development, particularly in cancer research.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl-4-yloxy-anthracene-9,10-dione: Similar structure but lacks the amino and bromo substituents.

    4-Bromo-1,1’-biphenyl-2-amine: Contains the biphenyl and amino groups but lacks the anthracene-9,10-dione core.

Uniqueness

2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione is unique due to the combination of its biphenyl, amino, and bromo substituents on the anthracene-9,10-dione core. This unique structure imparts specific electronic and photochemical properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

923291-31-0

Molecular Formula

C26H16BrNO3

Molecular Weight

470.3 g/mol

IUPAC Name

1-amino-4-bromo-2-(4-phenylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C26H16BrNO3/c27-20-14-21(31-17-12-10-16(11-13-17)15-6-2-1-3-7-15)24(28)23-22(20)25(29)18-8-4-5-9-19(18)26(23)30/h1-14H,28H2

InChI Key

ZNBLVRSEUJZVIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C4C(=C3N)C(=O)C5=CC=CC=C5C4=O)Br

Origin of Product

United States

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